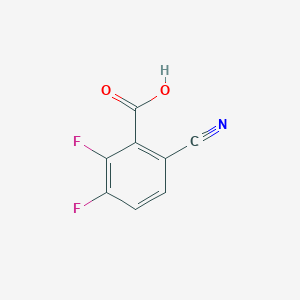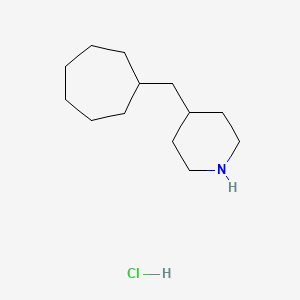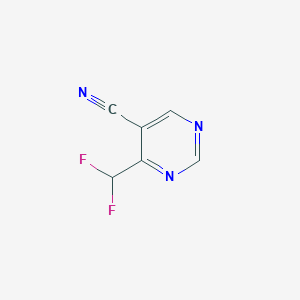
4-(Difluoromethyl)pyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-(Difluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F2N3. It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of 4-(Difluoromethyl)pyrimidine-5-carbonitrile and its derivatives involves a series of chemical reactions . The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethyl)pyrimidine-5-carbonitrile is represented by the InChI code1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H . Chemical Reactions Analysis
The chemical reactions involving 4-(Difluoromethyl)pyrimidine-5-carbonitrile are primarily related to its role as a precursor in the synthesis of new pyrimidine-5-carbonitrile derivatives .Physical And Chemical Properties Analysis
4-(Difluoromethyl)pyrimidine-5-carbonitrile is a yellow liquid . It has a molecular weight of 155.1 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Analogues
4-(Trifluoromethyl)pyrimidin-2(1H)-ones, closely related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, have been utilized in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds exhibit interesting interactions in the crystal state, potentially useful in the development of new molecular structures (Sukach et al., 2015).
Antibacterial Activity
4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These derivatives represent an advancement in the development of novel antimicrobial agents (Rostamizadeh et al., 2013).
Applications in Molecular Docking and Antimicrobial Screening
Certain pyrimidine carbonitrile derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown the potential to induce bacterial cell membrane rupture, making them significant in the study of bacterial interactions (Bhat & Begum, 2021).
Synthesis of Fluorinated Pyrimidine Derivatives
Fluorinated pyrimidine derivatives, including those related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, have been synthesized using a novel method. This showcases their potential in creating new fluorine-containing molecular structures (Sheibani et al., 2008).
Reaction with Difluoromethylene
Studies have shown that 4-0-silylated pyrimidines, closely related to 4-(Difluoromethyl)pyrimidine-5-carbonitrile, react with difluoromethylene, leading to the synthesis of various nucleosides. This demonstrates their utility in creating modified nucleosides with potential biological applications (Pein & Cech, 1985).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWLEHJIKUVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251138 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
1427195-45-6 | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



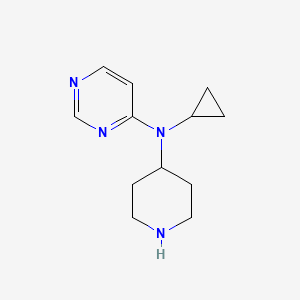
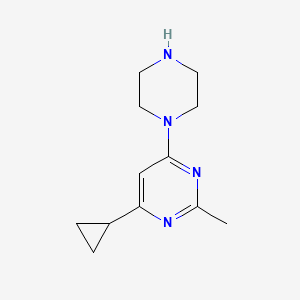
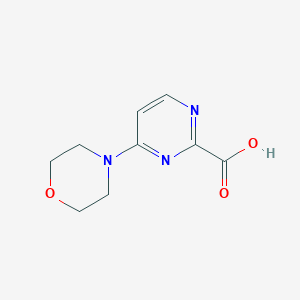
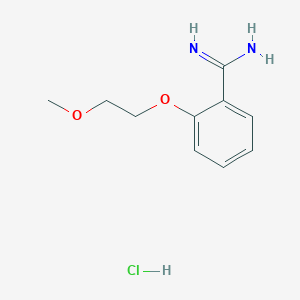
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)
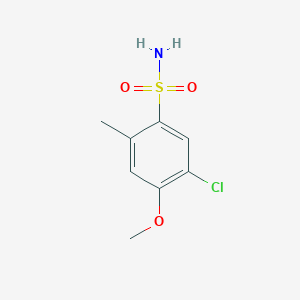
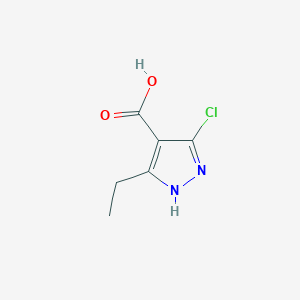
![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

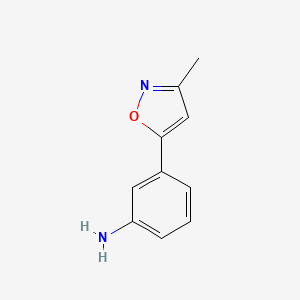
![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
